molecular formula C23H23FO5 B383616 Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate CAS No. 384374-54-3

Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate

Cat. No.: B383616
CAS No.: 384374-54-3
M. Wt: 398.4g/mol
InChI Key: REQPOLCPQDYUKV-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that similar compounds interact with their targets, leading to various biological changes .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Pharmacokinetics

The synthesis process of similar compounds has been optimized for maximum conversion and chiral selectivity . This could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to possess various biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of similar compounds has been optimized at different temperatures, enzyme loadings, and substrate loadings . These factors can significantly influence the progression of the reaction, product formation, and yield.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate in lab experiments is its low toxicity. This allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is the limited availability of this compound, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for the study of ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate. One direction is to investigate its potential use in combination with other cancer therapies to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the potential use of this compound in the treatment of other diseases, such as inflammatory disorders, should be explored.

Synthesis Methods

The synthesis of ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate involves the reaction of 2-tert-butyl-5-(2-hydroxyethyl)-1-benzofuran-3-carboxylic acid with 4-fluorophenylacetic acid in the presence of a coupling agent. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product.

Scientific Research Applications

Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases.

Properties

IUPAC Name

ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FO5/c1-5-27-22(26)20-17-12-16(10-11-19(17)29-21(20)23(2,3)4)28-13-18(25)14-6-8-15(24)9-7-14/h6-12H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQPOLCPQDYUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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